molecular formula C16H12N2O2 B100165 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one CAS No. 18019-52-8

3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one

Cat. No.: B100165
CAS No.: 18019-52-8
M. Wt: 264.28 g/mol
InChI Key: BYSFTBLOYNHPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one (CAS 18019-52-8) is a specialized cyclobutenone derivative with a molecular formula of C16H12N2O2 and a molecular weight of 264.28 g/mol . This compound features a unique cyclobutene core functionalized with hydroxy, phenylamino, and phenylimino groups, making it a molecule of significant interest in advanced organic synthesis and methodological development. Cyclobutane-containing scaffolds, such as this one, are increasingly valued in medicinal chemistry and drug design. They often serve as conformationally restricted bioisosteres for aryl rings or flexible alkyl chains, thereby helping to limit the number of possible conformations a drug molecule can adopt and potentially improving its selectivity and metabolic stability . The presence of multiple hydrogen bond donors and acceptors within this structure also makes it a promising precursor or building block for synthesizing more complex, biologically active molecules. Researchers can utilize this compound in various exploratory applications, including the development of novel heterocyclic systems and as a model substrate in catalysis studies, particularly those investigating new routes to synthetically challenging strained rings. This product is offered with a guaranteed purity of 98% and is available in multiple packaging sizes, from 1g to bulk quantities, to support all stages of your research and development workflow . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-anilino-3-hydroxy-4-phenyliminocyclobut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-13(17-11-7-3-1-4-8-11)16(20)14(15)18-12-9-5-2-6-10-12/h1-10,17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSFTBLOYNHPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C3)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450573
Record name (4Z)-2-Anilino-3-hydroxy-4-(phenylimino)cyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18019-52-8
Record name (4Z)-2-Anilino-3-hydroxy-4-(phenylimino)cyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with benzaldehyde derivatives can lead to the formation of the desired cyclobutenone structure through a series of condensation and cyclization steps.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imine groups to amine groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the cyclobutenone ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted cyclobutenones.

Scientific Research Applications

3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one involves its interaction with various molecular targets. The compound’s imine and hydroxyl groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Cyclobutenone Family

3-(Diallylamino)-4-hydroxy-2-methoxy-4-(phenylethynyl)cyclobut-2-en-1-one (4.108)
  • Molecular Formula : C₂₀H₂₀N₂O₃
  • Key Features: Replaces phenylamino with diallylamino and methoxy groups. Contains a phenylethynyl substituent instead of phenylimino.
  • Contrast: The diallylamino and methoxy groups in 4.108 reduce steric hindrance compared to the target compound’s phenylamino and imino groups.

Naphthoquinone Derivatives with Aromatic Amino Groups

2-(4-Trifluoromethylphenylamino)-3-chloronaphthalene-1,4-dione (3a)
  • Molecular Formula: C₁₇H₁₀ClF₃NO₂
  • Key Features: Substituted naphthoquinone core with chlorine and trifluoromethylphenylamino groups.
  • Functional Contrast: The naphthoquinone scaffold is larger and more planar than the cyclobutenone ring, enabling different electronic interactions. Demonstrated antimicrobial activity via thiol substitution reactions (e.g., forming 5a-f derivatives) .

Benzylamino and Benzyloxy Derivatives

4-Benzylamino-pent-3-en-2-one
  • Molecular Formula: C₁₂H₁₅NO
  • Key Features: Linear enone structure with a benzylamino substituent.
  • Lacks the cyclobutenone ring’s strain, resulting in lower reactivity in ring-opening reactions .

Imine-Containing Intermediates

(E)-1-Phenyl-2-(phenylimino)ethane-1-one
  • Molecular Formula: C₁₄H₁₁NO
  • Key Features: Linear imino-ketone structure.
  • Contrast: Absence of the cyclobutenone ring eliminates strain-driven reactivity. Serves as an intermediate in multi-component reactions (e.g., ), whereas the target compound’s cyclobutenone core may favor cycloaddition or isomerization pathways .

Data Table: Comparative Analysis

Compound Core Structure Key Functional Groups Molecular Formula Bioactivity/Applications Reference
Target Compound Cyclobutenone Hydroxy, phenylamino, phenylimino C₁₆H₁₂N₂O₂ Not explicitly reported
3a (Naphthoquinone derivative) Naphthoquinone Chloro, trifluoromethylphenylamino C₁₇H₁₀ClF₃NO₂ Antimicrobial agent
4.108 (Cyclobutenone derivative) Cyclobutenone Diallylamino, methoxy, phenylethynyl C₂₀H₂₀N₂O₃ Potential photochemical applications
4-Benzylamino-pent-3-en-2-one Enone Benzylamino C₁₂H₁₅NO Synthetic intermediate
(E)-1-Phenyl-2-(phenylimino)ethane-1-one Linear ketone Phenylimino C₁₄H₁₁NO Reaction intermediate

Key Research Findings

Reactivity: The target compound’s cyclobutenone ring strain may enhance reactivity in ring-opening or cycloaddition reactions compared to naphthoquinones or linear imino-ketones . The phenylimino group’s Z-configuration (evident from the InChI string) could influence stereoselective interactions .

Bioactivity Gaps: Unlike naphthoquinones (e.g., 3a), which show antimicrobial properties via thiol substitution , the target compound’s bioactivity remains uncharacterized in the provided evidence.

Synthetic Utility: Multi-component reactions () are critical for synthesizing cyclobutenone derivatives, whereas naphthoquinones often require stepwise substitutions .

Biological Activity

3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one, with the CAS number 18019-52-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N2O2. Its structure is characterized by a cyclobutenone core with hydroxyl and phenylamino substituents, which may contribute to its biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms of action often involve the induction of oxidative stress, modulation of redox homeostasis, and interference with cellular signaling pathways.

Anticancer Properties

Studies have shown that derivatives of phenylamino-substituted compounds can inhibit cancer cell proliferation through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many phenylamino compounds act as precursors to ROS, leading to oxidative stress in cancer cells, which can trigger apoptosis .
  • Cell Cycle Arrest : Certain analogs have been found to induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound IMCF-7 (Breast)1.5ROS Generation
Compound IIDU-145 (Prostate)10.5Cell Cycle Arrest
Compound IIIT24 (Bladder)15.0Apoptosis Induction

The table summarizes the antiproliferative effects observed in various studies. For instance, a compound structurally similar to this compound demonstrated an IC50 value of 1.5 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity .

Mechanistic Insights

The biological activity of this compound is closely linked to its ability to interact with cellular pathways involved in cancer progression:

  • Apoptosis Pathways : The activation of apoptosis-related genes has been noted in studies involving similar compounds, suggesting that they can effectively trigger programmed cell death in tumor cells.
  • Redox Regulation : The capacity of these compounds to modulate redox states within cells plays a crucial role in their anticancer effects. By altering the balance between oxidants and antioxidants, they create an environment conducive to cell death in malignant cells .

Q & A

Q. What are the key synthetic pathways for 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one, and what critical intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with amine bases (e.g., N,N-diisopropylethylamine) to form cyclobutenone derivatives. Brominated intermediates, such as 3-amino-6-bromo-N-methylpyridine-2-carboxamide, are prepared via reactions with bromosuccinimide in dimethylformamide at low temperatures (0°C). Post-synthesis, chiral chromatography is employed to isolate stereoisomers .

Q. Which analytical techniques are most reliable for confirming the compound’s structural and chemical identity?

  • Methodological Answer : High-performance liquid chromatography/mass spectrometry (HPLC/MS) is critical for verifying molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to resolve aromatic and imino proton environments. X-ray crystallography may be applied for absolute stereochemical confirmation, particularly when chiral centers are present .

Q. How are reaction conditions optimized to minimize byproduct formation during synthesis?

  • Methodological Answer : Temperature control (e.g., maintaining 0°C during bromination) and stoichiometric adjustments (e.g., limiting excess bromosuccinimide) reduce side reactions. Solvent selection (e.g., dimethylformamide for polar intermediates) and inert atmospheres prevent oxidation of sensitive functional groups like the hydroxy-imino moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives with varying substituents?

  • Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected peaks or mass discrepancies) require comparative analysis with authentic reference standards (e.g., fluorophenyl or trifluoromethyl analogs). Computational tools like density functional theory (DFT) can model electronic effects of substituents, aiding in spectral interpretation .

Q. What strategies are effective for isolating and characterizing minor byproducts in cyclobutenone synthesis?

  • Methodological Answer : Preparative thin-layer chromatography (TLC) or column chromatography isolates minor byproducts. Advanced MS/MS fragmentation patterns and 2D-NMR (e.g., COSY, NOESY) elucidate structures of impurities such as triphenylphosphine derivatives or triazepinone side products .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the cyclobutenone ring via conjugation, while bulky substituents (e.g., isopropyl) sterically hinder nucleophilic attack. Kinetic studies under varying pH and temperature conditions, paired with Hammett plots, quantify substituent effects on reaction rates .

Q. What experimental designs are recommended to assess the compound’s tautomeric behavior in solution?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) tracks proton shifts to identify keto-enol tautomerism. Solvent-dependent UV-Vis spectroscopy monitors absorbance changes, while deuterium exchange experiments confirm labile protons associated with tautomeric equilibria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.